molecular formula C17H20N4O2 B2629865 propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845808-20-0

propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2629865
CAS No.: 845808-20-0
M. Wt: 312.373
InChI Key: HSTHZWFUBBAYMW-UHFFFAOYSA-N
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Description

Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic heterocyclic compound featuring a fused pyrroloquinoxaline core. Its structure includes a 2-amino substituent on the pyrrole ring, a 1-propyl group, and a propyl ester at the 3-position.

Properties

IUPAC Name

propyl 2-amino-1-propylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-9-21-15(18)13(17(22)23-10-4-2)14-16(21)20-12-8-6-5-7-11(12)19-14/h5-8H,3-4,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTHZWFUBBAYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with quinoxaline derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is used in various scientific research applications, including:

    Pharmaceuticals: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 1-propyl and 3-propyl ester groups enhance lipophilicity compared to the 2-methoxybenzyl and carboxamide groups in ’s compound, which may influence solubility and membrane permeability .
  • Functional Groups: The 2-amino group in the target compound could facilitate hydrogen bonding, contrasting with the oxo group in pyrido derivatives (), which may reduce nucleophilicity .

Comparison with Carboxamide Derivatives ()

The compound in uses a carboxamide group instead of an ester, likely synthesized via amidation of a preformed carboxylate intermediate. This step would require coupling agents (e.g., EDC/HOBt) and amines, differing from the esterification steps in the target compound’s synthesis .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s propyl groups increase logP compared to ’s ethoxypropyl and methoxybenzyl groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : The ester group in the target compound is prone to hydrolysis, whereas the carboxamide in ’s derivative offers greater metabolic stability .
  • Bioactivity : Pyrido derivatives () with aromatic substituents (e.g., phenyl) show enhanced π-π stacking interactions in kinase binding pockets, whereas the target compound’s aliphatic substituents may favor hydrophobic interactions .

Biological Activity

Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C21H28N4O2\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{2}

It is synthesized through various methods, including microwave-assisted synthesis and palladium-catalyzed reactions. These methods have been reported to yield derivatives with significant biological activity, particularly against cancer cells and parasites such as Plasmodium falciparum .

Anticancer Properties

Research has shown that derivatives of pyrroloquinoxalines exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have demonstrated IC50 values in the low micromolar range against tumor cell lines such as HepG2 and MCF-7. The most potent derivatives exhibited IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin .

Table 1: Cytotoxicity of Pyrroloquinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG20.51
Compound AMCF-70.29
Compound BHCT-1161.9

Antimalarial Activity

Another significant area of research is the antimalarial activity of pyrroloquinoxaline derivatives. A study indicated that specific derivatives showed good antimalarial activity with IC50 values in the micromolar range against Plasmodium falciparum strains . The selectivity index for some compounds was reported as high as 40.6, indicating a strong potential for development into therapeutic agents.

Table 2: Antimalarial Activity of Selected Compounds

CompoundStrainIC50 (µM)Selectivity IndexReference
Compound CW20.1540.6
Compound D3D70.1239.25

The mechanism by which these compounds exert their biological effects includes inhibition of critical pathways involved in cell proliferation and survival. For example, some studies have indicated that certain derivatives inhibit Stat3 phosphorylation/activation in cancer cells, which is crucial for tumor growth and survival . Additionally, the interaction with DNA through intercalation has been proposed as a mechanism for their cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of pyrroloquinoxaline derivatives in preclinical models:

  • Study on HepG2 Cells : A derivative exhibited significant cytotoxicity with an IC50 value of 0.29 µM, demonstrating its potential as a lead compound for liver cancer treatment.
  • Antimalarial Efficacy : In a study involving Plasmodium falciparum, a specific pyrroloquinoxaline derivative showed an IC50 value of 0.15 µM against the W2 strain, indicating strong antimalarial properties.

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